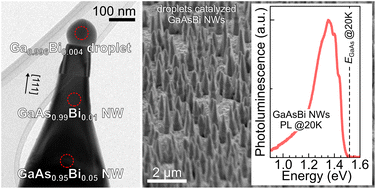High verticality vapor–liquid–solid growth of GaAs0.99Bi0.01 nanowires using Ga–Bi assisted catalytic droplets†
Nanoscale Advances Pub Date: 2023-11-08 DOI: 10.1039/D3NA00428G
Abstract
GaAsBi nanowires (NWs) are promising for optoelectronic applications in the near- and mid-infrared wavelengths due to the optical properties of the Bi-containing compound and the nanowire structure benefits. In general, synthesizing the GaAsBi NWs results in uncontrollable metamorphic structures and spontaneous Bi-containing droplets. Here, we explore the potential of using the droplets as catalysts to form GaAsBi nanowires (hence, the vapor–liquid–solid growth mechanism) on GaAs (111) substrates by molecular beam epitaxy. The GaAsBi NWs experience a two-step growth: Bi droplet deposition and GaAsBi nanowire growth. The optimal droplet deposition temperature (250 °C) is defined based on the droplet morphologies. The gradation of growth temperatures of GaAsBi NWs to 250 °C, 300 °C, and 350 °C results in high-aspect-ratio NWs, tilted NWs, and low-aspect-ratio NWs, respectively. Structural investigation shows that the optimal (low-aspect-ratio) NW has the composition of GaAs0.99Bi0.01 with the catalytic droplet of Ga0.99Bi0.01 decorated on its tip. Detailed structural analyses show that the Bi content progressively increases from the NW stem to the wire–substrate interface. The satisfying GaAsBi NW morphology does not warrant the expected superior optical results. Photoluminescence study suggests that the NW has a strong carrier thermalization from the NW stem to the wire–substrate interface influenced by the graded NW growth temperature profile.


Recommended Literature
- [1] Electronic structure of twisted and planar rubrene molecules: a density functional study†
- [2] Primitive chain network simulations for the interrupted shear response of entangled polymeric liquids
- [3] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [4] Efficient hydrolysis of cellulose into glucose over sulfonated polynaphthalene (SPN) and rapid determination of glucose using positive corona discharge ion mobility spectrometry†
- [5] Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands†
- [6] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†
- [7] Cu1.5Mn1.5O4 spinel: a novel anode material for lithium-ion batteries†
- [8] Modification of block copolymer vesicles: what will happen when AB diblock copolymer is block-extended to an ABC triblock terpolymer?†
- [9] Visible light-induced free radical promoted cationic polymerization using organotellurium compounds†
- [10] Extended X-ray absorption fine structure (EXAFS) characterisation of dilute palladium homogeneous catalysts†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 118290-05-4
-
CAS no.: 102110-73-6









